molecular formula C18H18BrNO2S B4200598 2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole

2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole

Cat. No. B4200598
M. Wt: 392.3 g/mol
InChI Key: AFONVRHZWBTUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antibacterial, and antifungal properties. Moreover, it has been shown to possess anti-inflammatory and antioxidant activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Moreover, its antibacterial and antifungal activities may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Moreover, it has been reported to affect the levels of certain cytokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole in lab experiments is its potential as a versatile tool for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on 2-(3-bromo-4-sec-butoxy-5-methoxyphenyl)-1,3-benzothiazole. For example, studies can be conducted to further elucidate its mechanism of action, as well as its potential applications in other fields such as materials science and environmental science. Moreover, research can be conducted to optimize the synthesis method of this compound to improve yield and purity. Additionally, further studies can be conducted to investigate the potential side effects of this compound and its safety profile.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed. Further research on this compound may lead to the development of new drugs and materials with potential applications in various fields.

properties

IUPAC Name

2-(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2S/c1-4-11(2)22-17-13(19)9-12(10-15(17)21-3)18-20-14-7-5-6-8-16(14)23-18/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFONVRHZWBTUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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